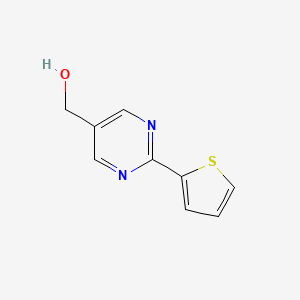

4-(3-Chlorophenyl)-2-methylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, and X-ray crystallography) to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound undergoes.Applications De Recherche Scientifique

Corrosion Inhibition

4-(3-Chlorophenyl)-2-methylthiazole and its derivatives show promising applications in corrosion inhibition. Specifically, 4-MTHT, a similar triazole derivative, demonstrated high efficiency as a corrosion inhibitor for mild steel in acidic environments. It exhibits high inhibition efficiencies, reaching up to 99% in 1 M HCl, suggesting its potential as a protective agent against metal corrosion in industrial settings (Lagrenée et al., 2002). Another study highlighted the adsorption properties of 4H-triazole derivatives on mild steel surfaces in molar hydrochloric acid, where 4-MTHT was identified as the most effective inhibitor, emphasizing the importance of substituents in the inhibitor molecule for corrosion protection efficiency (Bentiss et al., 2007).

Antimicrobial and Antifungal Properties

Various studies have synthesized and evaluated the biological activity of thiazole derivatives. For instance, 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives exhibited moderate to good antimicrobial activity, suggesting their potential in developing new antibacterial agents (Babu et al., 2016). Another set of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant lipase and α-glucosidase inhibition, indicating their potential use in managing diseases related to these enzymes (Bekircan et al., 2015).

Synthesis and Molecular Docking of Heterocyclic Compounds

Thiazole derivatives have been synthesized and studied for their structural properties and potential biological activities. For instance, new 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and evaluated for anticancer and antimicrobial activities. The study emphasized the potential of heterocyclic entities in designing compounds with biological activities (Katariya et al., 2021). In another study, a series of novel phenothiazine-1,2,3-triazole analogues were synthesized and showed moderate to good antiproliferative activity against various cancer cell lines, indicating the therapeutic potential of these compounds (Ma et al., 2017).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact.

Orientations Futures

This involves predicting or proposing future research directions. This could be based on current research trends, gaps in the current knowledge, or new applications for the compound.

Propriétés

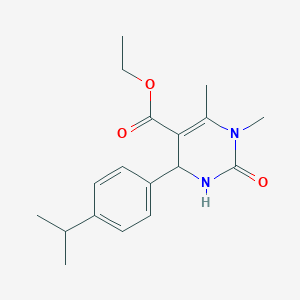

IUPAC Name |

4-(3-chlorophenyl)-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQOJRKCALBHIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625648 |

Source

|

| Record name | 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)-2-methylthiazole | |

CAS RN |

931929-86-1 |

Source

|

| Record name | 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)